4-Dimethylaminomethyl-cyclohexylamine

Description

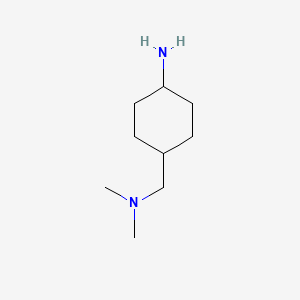

Structure

3D Structure

Properties

IUPAC Name |

4-[(dimethylamino)methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWFZJIINVRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Dimethylaminomethyl-cyclohexylamine can be synthesized using various methods. One common synthetic route involves the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

4-Dimethylaminomethyl-cyclohexylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Dimethylaminomethyl-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This modulation can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

4-Dimethylaminomethyl-cyclohexylamine can be compared with other similar compounds, such as:

Cyclohexylamine: A simpler amine with similar structural features but lacking the dimethylaminomethyl group.

Dimethylaminomethylbenzene: A compound with a similar functional group but attached to a benzene ring instead of a cyclohexyl ring.

Biological Activity

4-Dimethylaminomethyl-cyclohexylamine (DMCA) is a cyclic amine that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure:

- Molecular Formula: CHN

- Molecular Weight: 156.27 g/mol

Synthesis Methods:

DMCA can be synthesized through the reaction of cyclohexylamine with formaldehyde and dimethylamine under controlled conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of DMCA is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as:

- Enzyme Inhibition: DMCA may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Interaction: It has the potential to bind to specific receptors, affecting signal transduction pathways.

The exact biochemical pathways affected by DMCA depend on the context of its application, but it is known to influence processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that DMCA exhibits a range of biological activities:

- Antitumor Activity: Preliminary studies suggest that DMCA may have potential as an antitumor agent. Its structural similarity to other known inhibitors allows for speculation regarding its efficacy in cancer therapy.

- Neuroprotective Effects: Some studies have indicated that compounds similar to DMCA can provide neuroprotective benefits, although specific research directly involving DMCA is limited.

Case Study 1: Antitumor Efficacy

A study explored the effects of DMCA on breast cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and induce apoptosis. Results demonstrated that DMCA significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

This data indicates a promising correlation between increased concentrations of DMCA and decreased cell viability, emphasizing its potential role in cancer therapeutics .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, DMCA was tested against oxidative stress in neuronal cells. The findings revealed that DMCA pretreatment significantly reduced markers of oxidative damage and improved cell survival rates under stress conditions.

| Treatment | Cell Survival (%) |

|---|---|

| Control | 50 |

| DMCA (10 µM) | 75 |

| DMCA (50 µM) | 90 |

These results suggest that DMCA may offer protective effects against oxidative stress-related damage in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.